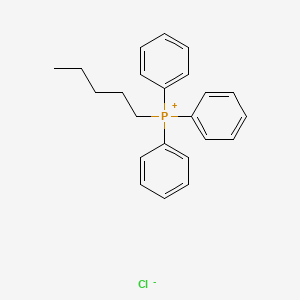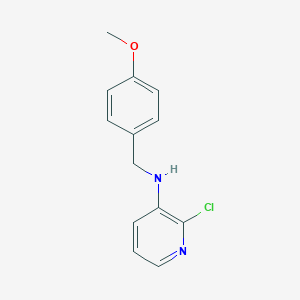
2-chloro-N-(4-methoxybenzyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-methoxybenzyl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chlorine atom at the second position of the pyridine ring, a methoxybenzyl group attached to the nitrogen atom, and an amine group at the third position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxybenzyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine-3-amine with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another approach involves the use of Suzuki–Miyaura coupling, where 2-chloropyridine-3-boronic acid is coupled with 4-methoxybenzylamine in the presence of a palladium catalyst and a base such as potassium phosphate. This reaction is usually performed in a mixture of water and an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize the same synthetic routes as described above but are optimized for higher yields and efficiency. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(4-methoxybenzyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the second position of the pyridine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and organic solvents like DMF or THF.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids derived from the methoxybenzyl group.
Reduction: Amines derived from the reduction of nitro groups.
Applications De Recherche Scientifique
2-chloro-N-(4-methoxybenzyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(4-methoxybenzyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-(4-methylbenzyl)pyridin-3-amine: Similar structure but with a methyl group instead of a methoxy group.
2-chloro-N-(4-ethoxybenzyl)pyridin-3-amine: Similar structure but with an ethoxy group instead of a methoxy group.
2-chloro-N-(4-fluorobenzyl)pyridin-3-amine: Similar structure but with a fluorine atom instead of a methoxy group.
Uniqueness
2-chloro-N-(4-methoxybenzyl)pyridin-3-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain molecular targets and its overall biological efficacy .
Propriétés
Formule moléculaire |
C13H13ClN2O |
|---|---|
Poids moléculaire |
248.71 g/mol |
Nom IUPAC |
2-chloro-N-[(4-methoxyphenyl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C13H13ClN2O/c1-17-11-6-4-10(5-7-11)9-16-12-3-2-8-15-13(12)14/h2-8,16H,9H2,1H3 |
Clé InChI |
WABHSBPDPDBNMG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNC2=C(N=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]-](/img/structure/B14127378.png)
![N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan](/img/structure/B14127384.png)
![3-(4-ethoxyphenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127391.png)
![2-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide](/img/structure/B14127396.png)
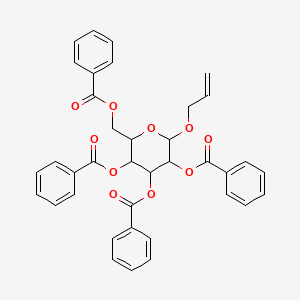
![S-[(3,4-Dimethylphenyl)methyl]-L-cysteine](/img/structure/B14127412.png)

![2,5,8,11,18,21,24,27,30,33,36-undecaoxatricyclo[35.4.0.012,17]hentetraconta-1(41),12,14,16,37,39-hexaene](/img/structure/B14127424.png)
![1-Chloro-4-[1-(4-chlorophenoxy)-2-(methanesulfonyl)ethyl]benzene](/img/structure/B14127431.png)
![methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14127438.png)
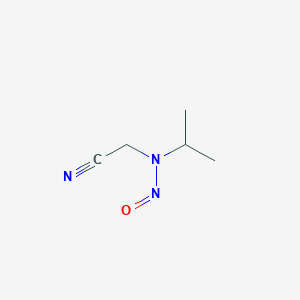
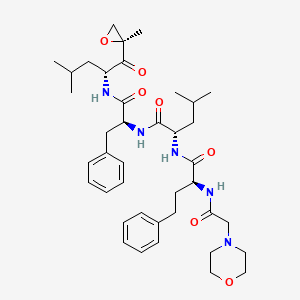
![Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B14127458.png)
